molecular formula C10H19NO2 B13153518 3-(2-Hydroxy-2-methylbutyl)piperidin-2-one

3-(2-Hydroxy-2-methylbutyl)piperidin-2-one

Cat. No.: B13153518
M. Wt: 185.26 g/mol
InChI Key: VCSBWMMPPCGSQD-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-methylbutyl)piperidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-methylbutyl)piperidin-2-one typically involves the alkylation of piperidin-2-one with 2-hydroxy-2-methylbutyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylbutyl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylbutyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidin-2-one ring play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-methylbutyl)piperidin-2-one is unique due to the presence of the 2-hydroxy-2-methylbutyl group, which imparts distinct chemical and biological properties. This substituent enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(2-hydroxy-2-methylbutyl)piperidin-2-one

InChI

InChI=1S/C10H19NO2/c1-3-10(2,13)7-8-5-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12)

InChI Key

VCSBWMMPPCGSQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1CCCNC1=O)O

Origin of Product

United States

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